molecular formula C17H19N7 B7431784 2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine

2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine

Cat. No. B7431784
M. Wt: 321.4 g/mol
InChI Key: ALFXKPUPGFXWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as PPT and is known for its various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of PPT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, PPT has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that PPT has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, PPT has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects. PPT has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using PPT in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. Additionally, PPT is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using PPT in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several potential future directions for the study of PPT. One potential direction is the development of PPT as a therapeutic agent for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of PPT and its potential applications in the field of pharmacology. Finally, studies could be conducted to investigate the potential toxicity of PPT and ways to mitigate this toxicity.
Conclusion:
In conclusion, PPT is a chemical compound that has gained significant attention in the field of scientific research. It has potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. However, further research is needed to fully understand its mechanism of action and potential applications in the field of pharmacology.

Synthesis Methods

The synthesis of PPT involves the reaction of 2-chloro-4,6-bis(3-pyridyl)-1,3,5-triazine with 3-phenyl-2-aminopropanol in the presence of a base. This reaction results in the formation of PPT as a white crystalline solid.

Scientific Research Applications

PPT has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have potential as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells. PPT has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, PPT has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c18-15-22-16(19)24-17(23-15)21-11-13(14-8-4-5-9-20-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H5,18,19,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXKPUPGFXWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC(=NC(=N2)N)N)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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